![molecular formula C8H9BO3 B13139070 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the benzo[c][1,2]oxaborole family, which is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in its structure imparts unique chemical properties that make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aryltrifluoroboronate salts with suitable nucleophiles followed by hydrolysis can yield the desired oxaborole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can modify the oxaborole ring or the hydroxymethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 7-formylbenzo[c][1,2]oxaborol-1(3h)-ol or 7-carboxybenzo[c][1,2]oxaborol-1(3h)-ol.
Scientific Research Applications
Chemistry
In chemistry, 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is used as a building block for the synthesis of more complex boron-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
Boron-containing compounds are known for their ability to interact with biological molecules in unique ways, making them candidates for drug discovery and development .
Medicine
In medicine, this compound and its derivatives are being investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its boron content can impart desirable characteristics such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds also contain a fused benzene and oxadiazole ring, but with different heteroatoms.
Benzo[c][1,2,5]thiadiazoles: Similar to oxadiazoles, these compounds have a thiadiazole ring fused with a benzene ring.
Uniqueness
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to the presence of the boron atom in its structure. This imparts distinct chemical properties, such as the ability to form reversible covalent bonds with biological molecules, which is not commonly observed in other similar compounds .
Properties
Molecular Formula |
C8H9BO3 |
|---|---|
Molecular Weight |
163.97 g/mol |
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-7-yl)methanol |
InChI |
InChI=1S/C8H9BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,10-11H,4-5H2 |
InChI Key |
MPDQGMVOZYTKKO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


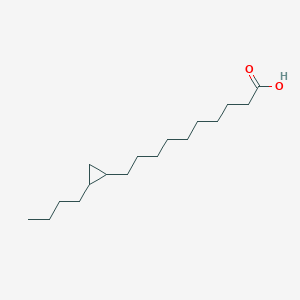
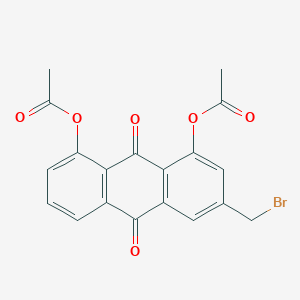
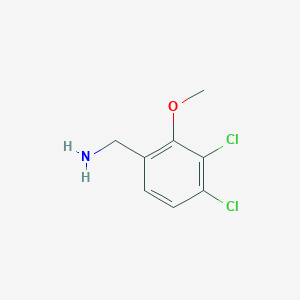
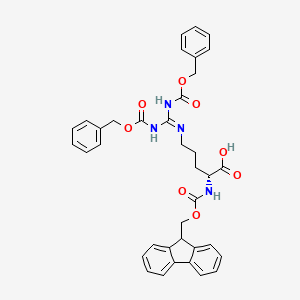
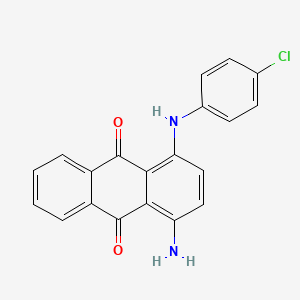
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)

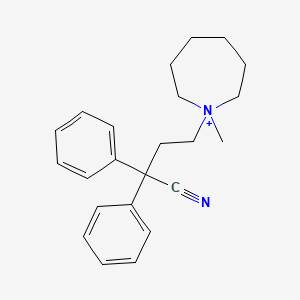
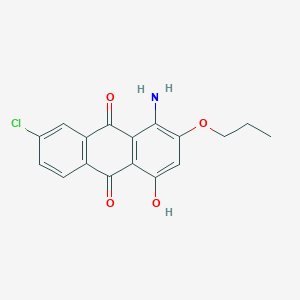
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
